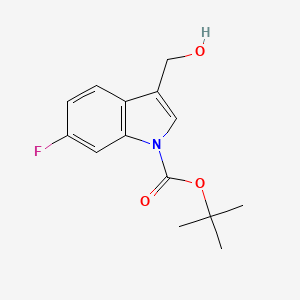

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate

説明

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate (CAS: 1260801-80-6) is a fluorinated indole derivative with a hydroxymethyl substituent at the 3-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position. Its molecular formula is C₁₄H₁₆FNO₃, with a molecular weight of 265.28 g/mol . The compound is primarily used in pharmaceutical research as a synthetic intermediate, particularly for derivatization via its hydroxymethyl group. It is stored at 2–8°C in sealed conditions to prevent hydrolysis or oxidation .

特性

IUPAC Name |

tert-butyl 6-fluoro-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLAJUBVHDBNMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

General Synthetic Strategy

The synthesis of tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate generally follows these key stages:

- Indole core construction or modification : Starting from an appropriately substituted indole or precursor.

- Introduction of fluorine at the 6-position : Usually via electrophilic fluorination or nucleophilic substitution.

- Installation of the hydroxymethyl group at the 3-position : Typically through selective functionalization such as hydroxymethylation of a corresponding 3-substituted intermediate.

- Protection of the indole nitrogen with a tert-butyl carboxylate group : Achieved by esterification or carbamate formation using tert-butyl protecting groups.

This approach ensures regioselectivity and functional group compatibility throughout the synthesis.

Detailed Preparation Methodologies

Fluorination of the Indole Ring

- Fluorination reagents : Electrophilic fluorinating agents or fluorides such as tetrabutylammonium fluoride (TBAF) have been used in related fluorinated indole syntheses to introduce fluorine at the 6-position with high regioselectivity.

- Reaction conditions : Mild conditions are preferred to avoid hydrolysis or side reactions, often using anhydrous solvents and controlled temperature.

Hydroxymethylation at the 3-Position

- Starting material : The 3-position is typically functionalized by converting a 3-formyl or 3-halogenated intermediate to the hydroxymethyl group.

- Reduction methods : Common hydride reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LAH), which convert aldehydes or halides to the corresponding hydroxymethyl derivatives.

- Reaction control : Selective reduction is critical to avoid affecting other sensitive groups.

Protection of the Indole Nitrogen

- tert-Butyl carbamate formation : The indole nitrogen is protected by reaction with tert-butyl chloroformate or via esterification with tert-butyl alcohol in the presence of dehydrating agents.

- Catalysts and dehydrating agents : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are commonly used to facilitate esterification, ensuring high yield and purity.

- Anhydrous conditions : The reactions are performed under dry conditions to prevent hydrolysis of the ester protecting group.

Representative Preparation Protocol

A representative synthesis may proceed as follows:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1. Fluorination | Tetrabutylammonium fluoride (TBAF), anhydrous solvent, controlled temperature | Introduction of fluorine at C-6 of indole |

| 2. Hydroxymethylation | Aldehyde intermediate at C-3, NaBH4 reduction in methanol or THF | Conversion to 3-(hydroxymethyl) substituent |

| 3. Protection | Reaction with tert-butyl chloroformate, DCC, DMAP, anhydrous dichloromethane | Formation of tert-butyl ester at indole nitrogen |

This sequence allows for the preparation of tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate with good regioselectivity and functional group integrity.

Stock Solution Preparation for Research Applications

For experimental and formulation purposes, the compound is often prepared as stock solutions with precise molarity. The following table summarizes typical stock solution preparations based on molecular weight and desired molarity:

| Amount of Compound | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM Solution Volume (mL) | 3.7696 | 18.848 | 37.696 |

| 5 mM Solution Volume (mL) | 0.7539 | 3.7696 | 7.5392 |

| 10 mM Solution Volume (mL) | 0.377 | 1.8848 | 3.7696 |

These volumes correspond to the solvent required to achieve the desired molarity, facilitating accurate dosing in biological assays or further chemical reactions.

Notes on Solvent and Formulation Preparation

- Solvent choice : Dimethyl sulfoxide (DMSO) is commonly used as the master solvent due to the compound’s solubility profile.

- In vivo formulation : For biological testing, DMSO stock solutions are diluted sequentially with solvents such as polyethylene glycol 300 (PEG300), Tween 80, and water or corn oil to achieve clear, stable formulations.

- Mixing order : Solvents must be added in a specific order with thorough mixing and clarification at each step to prevent precipitation.

- Physical aids : Vortexing, ultrasound, or mild heating can assist dissolution during formulation.

Research Findings and Considerations

- The tert-butyl protecting group is stable under various reaction conditions and can be removed under acidic conditions if needed.

- Fluorination at the 6-position enhances the compound's lipophilicity and potentially its biological activity.

- The hydroxymethyl group at the 3-position increases solubility and provides a handle for further derivatization.

- The compound is primarily used in medicinal chemistry research, with potential applications in studying interactions with biological targets such as ATP-binding cassette transporters.

Summary Table of Key Preparation Parameters

| Parameter | Description | Notes |

|---|---|---|

| Fluorination reagent | Tetrabutylammonium fluoride (TBAF) or similar | Requires anhydrous conditions |

| Hydroxymethylation | Reduction of aldehyde or halide intermediate | NaBH4 or LAH used |

| Protection group installation | tert-butyl chloroformate + DCC + DMAP | Esterification under dry conditions |

| Solvent for stock solutions | DMSO | Followed by PEG300, Tween 80, water or corn oil for formulations |

| Storage conditions | Sealed, dry environment at 2–8°C | Maintains compound stability |

化学反応の分析

Types of Reactions

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base or catalyst.

Major Products Formed

Oxidation: 6-fluoro-3-(carboxymethyl)-1H-indole-1-carboxylate.

Reduction: 6-fluoro-3-(hydroxymethyl)-1H-indole.

Substitution: 6-substituted indole derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Intermediate in Drug Development

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its unique structural features enhance the biological activity of derived compounds, making it a valuable building block for developing new therapeutics targeting various diseases.

Potential Therapeutic Effects

Research indicates that indole derivatives, including this compound, exhibit significant pharmacological properties such as:

- Anticancer Activity : Studies have shown that related indole compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate potential applications in treating inflammatory diseases.

Biological Studies

Biological Activity Exploration

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is utilized in biological research to explore indole-based activities. Its interactions with biological targets can lead to significant insights into disease mechanisms and therapeutic strategies.

Case Studies and Research Findings

- A study revealed that certain indole derivatives exhibit selective inhibition of enzymes linked to cancer progression, highlighting their potential as anticancer agents.

- Another investigation emphasized the role of indole compounds in modulating neurotransmitter systems, suggesting applications in treating mood disorders.

Chemical Synthesis

Versatile Building Block

This compound is a valuable precursor for synthesizing more complex organic molecules and natural product analogs. It can undergo various chemical reactions, including:

- Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids.

- Reduction : Reduction reactions can yield alcohols from the ester group.

- Substitution Reactions : The fluorine atom can be substituted with other nucleophiles, allowing for the creation of diverse derivatives.

Reaction Conditions

| Reaction Type | Reagents | Conditions |

|---|---|---|

| Oxidation | KMnO₄ | Acidic or basic medium |

| Reduction | LiAlH₄ | Anhydrous conditions |

| Substitution | Amines or thiols | Base or catalyst present |

Material Science

Development of Novel Materials

The unique properties of tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate make it suitable for applications in material science. Its structural characteristics may contribute to the development of materials with specific electronic or optical properties.

Summary and Future Directions

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate exhibits promising applications across various scientific fields due to its unique structural attributes and potential biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and explore its therapeutic applications further.

作用機序

The mechanism of action of tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding interactions.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The tert-butyl indole-1-carboxylate scaffold is versatile, with modifications at the 3- and 6-positions significantly altering reactivity and applications. Below is a comparative analysis of analogous compounds:

Table 1: Key Properties of Analogous Indole Derivatives

*Calculated based on molecular formula.

Detailed Analysis of Key Comparisons

Halogen Substituents at the 6-Position

- Fluoro (Target Compound) : The electron-withdrawing fluorine enhances metabolic stability and influences electronic properties of the indole ring. This is critical for pharmacokinetics in drug discovery .

- Chloro (Compound 2 in Table 1): Increases molecular weight and lipophilicity (Cl vs.

- Bromo/Iodo : Bromine and iodine are heavier halogens used in cross-coupling reactions (e.g., Suzuki for Br , Buchwald-Hartwig for I ). The target’s fluoro group lacks this reactivity, limiting its use in metal-catalyzed couplings.

Functional Groups at the 3-Position

- Hydroxymethyl (Target) : The -CH₂OH group is a versatile handle for esterification (e.g., mesylation in ) or oxidation to a formyl group (see for Cl-analog synthesis). This makes the target compound a precursor to aldehydes or other derivatives .

- Formyl () : The aldehyde group enables condensation reactions (e.g., formation of hydrazones or imines). However, aldehydes are more prone to oxidation than hydroxymethyl groups.

- Boronic Ester () : Used in Suzuki-Miyaura cross-couplings to form biaryl structures, a reactivity absent in the target compound.

- Nitrovinyl () : The nitro group facilitates reduction to amines or participation in cycloaddition reactions, offering pathways distinct from the hydroxymethyl group.

Stability and Handling Considerations

- The target compound requires refrigeration (2–8°C ) due to the hygroscopic nature of the hydroxymethyl group, whereas formyl or halogenated analogs (e.g., ) may have longer shelf lives at room temperature .

- Nitrovinyl derivatives () are sensitive to light and moisture, necessitating inert storage conditions .

生物活性

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate is a synthetic compound that belongs to the indole family, which is notable for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₄H₁₆FNO₃ and a molecular weight of 265.28 g/mol. Its structure features a protected indole core with a tert-butyl group, a hydroxymethyl substituent, and a fluorine atom at specific positions. These structural elements enhance its chemical properties and potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆FNO₃ |

| Molecular Weight | 265.28 g/mol |

| CAS Number | 1260801-80-6 |

| EINECS | Not specified |

Synthesis

The synthesis of tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. Common synthetic routes include:

- Formation of the Indole Core : Utilizing cyclization reactions to form the indole structure.

- Introduction of Functional Groups : Employing methods like nucleophilic substitution to add the hydroxymethyl and fluorine substituents.

- Protection Strategies : Using tert-butyl groups to protect reactive sites during synthesis.

Pharmacological Effects

Indole derivatives, including tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate, are known for their wide range of pharmacological effects, such as:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Properties : Indole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

- Neuroprotective Effects : Some indoles exhibit protective effects on neuronal cells, indicating potential applications in neurodegenerative diseases.

Interaction Studies

Research indicates that tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate may interact with specific protein targets involved in cell signaling pathways. These interactions could lead to significant biological effects, warranting further investigation into its mechanism of action.

Case Studies and Research Findings

Several studies have explored the biological activity of related indole compounds. For example:

- A study demonstrated that certain indole derivatives exhibited selective inhibition of specific enzymes linked to cancer progression.

- Another research highlighted the potential of indole-based compounds in modulating neurotransmitter systems, suggesting applications in treating mood disorders.

Summary and Future Directions

Tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate shows promise as a versatile compound in medicinal chemistry due to its unique structural features and potential biological activities. Ongoing research is needed to fully elucidate its mechanisms of action and explore its therapeutic applications across various fields.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate, and how are reaction conditions optimized for yield and purity?

- Synthetic Routes :

- Grignard Reaction : A magnesium-mediated coupling of 5-bromo-1-pentene with an aldehyde precursor under THF reflux (2–4 hours) forms the hydroxymethyl side chain. Subsequent Boc protection with tert-butyl chloroformate under basic conditions yields the final product .

- Nucleophilic Substitution : Fluorination at the 6-position can be achieved via SNAr (nucleophilic aromatic substitution) using KF or CsF in polar aprotic solvents (e.g., DMF, 80–100°C). Reaction monitoring via TLC (Rf ~0.36 in n-pentane:EtOAc) ensures completion .

- Optimization :

- Temperature control (0°C for sensitive steps, reflux for activation) and inert atmospheres (N₂/Ar) minimize side reactions. Excess reagents (e.g., Grignard) improve conversion, while flash chromatography (5–10% EtOAc/hexane gradient) ensures purity (>95%) .

Q. How is tert-butyl 6-fluoro-3-(hydroxymethyl)-1H-indole-1-carboxylate typically purified, and what analytical techniques confirm its structural integrity?

- Purification :

- Flash Column Chromatography : Silica gel with EtOAc/hexane gradients (5–20%) removes unreacted starting materials and byproducts .

- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield crystalline solids, enhancing purity .

- Characterization :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., fluorine coupling at δ 160–165 ppm for C-F; hydroxymethyl CH₂OH at δ 4.5–5.0 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₅FNO₃: 272.1086) .

Advanced Questions

Q. What challenges arise in the X-ray crystallographic refinement of tert-butyl indole carboxylates, and how do SHELX programs address these?

- Challenges :

- Disorder in tert-butyl groups : Dynamic disorder due to bulky tert-butyl rotations complicates electron density modeling.

- Twinned Crystals : Common in indole derivatives with flexible substituents, requiring specialized refinement protocols .

- Solutions :

- SHELXL Refinement : The

PARTinstruction partitions disordered atoms, whileTWINcommands handle twinning (e.g., using HKLF5 data). Anisotropic displacement parameters (ADPs) improve model accuracy for fluorine and hydroxymethyl groups . - High-Resolution Data : Synchrotron-generated data (d-spacing <1 Å) enhances resolution, critical for resolving fluorine’s electron density .

Q. How does the introduction of fluorine at the 6-position influence the electronic and steric properties of the indole core, and what methodological approaches are used to study these effects?

- Electronic Effects :

- Fluorine’s electronegativity reduces indole’s electron density, altering reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura requires Pd(OAc)₂/SPhos at 80°C for aryl boronate coupling) .

- Steric and Conformational Analysis :

- DFT Calculations : Gaussian09 (B3LYP/6-31G*) models fluorine’s impact on dihedral angles (e.g., C6-F vs. C6-H alters ring planarity by ~5°) .

- X-ray Diffraction : Comparative crystallography of fluorinated vs. non-fluorinated analogs shows reduced π-stacking distances (3.5 Å vs. 3.8 Å) due to C-F dipole interactions .

Q. How are data contradictions resolved when spectroscopic results conflict with computational predictions for tert-butyl indole carboxylates?

- Case Study :

- ¹H NMR Splitting Mismatch : Observed doublet splitting (J = 8.5 Hz) for C3-CH₂OH conflicts with DFT-predicted J = 6.2 Hz. Resolution involves solvent-effect simulations (PCM model in DMSO-d6) and variable-temperature NMR (-40°C) to identify dynamic conformational exchange .

- Validation :

- 2D NMR (COSY, NOESY) : Confirms through-space interactions (e.g., NOE between hydroxymethyl and tert-butyl protons) .

- Paramagnetic Relaxation Agents : Eu(fod)₃ induces shift perturbations, clarifying ambiguous proton assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。